molecular formula C21H24N4O2S B2686084 4-(tert-butyl)-N-((4-(4-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 392247-62-0

4-(tert-butyl)-N-((4-(4-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No. B2686084
CAS RN: 392247-62-0
M. Wt: 396.51
InChI Key: IWFXXNVHSYBBNJ-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The presence of the methoxy group (-OCH3) and the tert-butyl group (C(CH3)3) suggest that it is a substituted benzamide. The 1,2,4-triazole ring and thioxo group further add to its complexity .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The benzamide core provides a flat, aromatic region, while the substituents add steric bulk .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The benzamide core is relatively stable, but the substituents could potentially participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. For example, the presence of the polar amide group and the nonpolar tert-butyl group could influence its solubility .

Scientific Research Applications

Materials Science and Polymer Research

Research in materials science has shown the synthesis and properties of polymers using components similar to 4-(tert-butyl)-N-((4-(4-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide. For example, the study by Hsiao et al. (2000) on ortho-linked polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol showcases the development of new polyamides with significant thermal stability and solubility, which could have implications for advanced polymer design and application (Hsiao, Yang, & Chen, 2000).

Organic Synthesis and Ligand Design

In the realm of organic synthesis, the research by Imamoto et al. (2012) on P-chiral phosphine ligands highlights the use of tert-butyl groups in the development of highly enantioselective catalysts for asymmetric hydrogenation. This study indicates the potential of using tert-butyl-based compounds in synthesizing complex molecules with high precision and efficiency (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).

Future Directions

The potential applications and future directions for this compound would depend on its biological activity and physicochemical properties. It could potentially be explored for use in various fields, such as medicinal chemistry, if it exhibits desirable activity .

properties

IUPAC Name

4-tert-butyl-N-[[4-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-21(2,3)15-7-5-14(6-8-15)19(26)22-13-18-23-24-20(28)25(18)16-9-11-17(27-4)12-10-16/h5-12H,13H2,1-4H3,(H,22,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFXXNVHSYBBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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